

"Clopidogrel-MP endo derivative-13C,d3" certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Clopidogrel-MP endo derivative13C,d3

Cat. No.:

B584571

Get Quote

Technical Guide: Clopidogrel-MP endo derivative-13C,d3

Disclaimer: A specific Certificate of Analysis for "Clopidogrel-MP endo derivative-13C,d3" was not publicly available at the time of this writing. This technical guide has been compiled from publicly available data from chemical suppliers and established scientific literature regarding the quality control and analysis of isotopically labeled internal standards and related clopidogrel compounds.

This document provides a comprehensive overview of the technical specifications, analytical methodologies, and quality control workflows relevant to the isotopically labeled internal standard, **Clopidogrel-MP endo derivative-13C,d3**. It is intended for researchers, scientists, and drug development professionals utilizing this standard in quantitative bioanalysis.

Compound Information

Clopidogrel-MP endo derivative-13C,d3 is a stable, isotopically labeled version of a derivative of a clopidogrel metabolite. It is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of the corresponding unlabeled analyte in biological matrices. The incorporation of one carbon-13 atom and three deuterium atoms



provides a distinct mass shift, allowing for its differentiation from the native compound while maintaining nearly identical chemical and physical properties.

Quantitative Data

The following tables summarize the key chemical and physical properties of **Clopidogrel-MP endo derivative-13C,d3** as collated from various sources.

Table 1: General Properties

Property	Value	
Chemical Name	rac-Clopidogrel-MP Endo Derivative-13C,d3	
Molecular Formula	C24 ¹³ CH23D3CINO6S	
Molecular Weight	Approximately 508.01 g/mol	
CAS Number	1346597-76-9	
Unlabeled CAS Number	1346598-12-6	

Table 2: Typical Quality Control Specifications

While a specific Certificate of Analysis was not found, the following are typical specifications for a high-quality isotopically labeled internal standard.

Parameter	Typical Specification	Analytical Method
Chemical Purity	≥ 98%	HPLC, LC-MS
Isotopic Purity	≥ 99 atom % ¹³ C; ≥ 98 atom % D	Mass Spectrometry
Identity Confirmation	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Residual Solvents	To be reported	GC-HS
Water Content	To be reported	Karl Fischer Titration



Experimental Protocols

The following are representative experimental protocols for the quality control analysis of **Clopidogrel-MP endo derivative-13C,d3**, based on established methods for clopidogrel and its derivatives, as well as general practices for isotopically labeled standards.

- 3.1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure of the compound.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
- 1H NMR Protocol:
 - Acquire a one-dimensional proton NMR spectrum.
 - Parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Data Processing: Apply Fourier transform, phase correction, and baseline correction. The
 resulting spectrum should be consistent with the expected proton signals of the clopidogrel
 derivative structure, taking into account the deuterium labeling which will result in the
 absence of a signal at the labeled position.
- ¹³C NMR Protocol:
 - Acquire a one-dimensional carbon NMR spectrum.
 - Parameters: Proton-decoupled, sufficient number of scans for adequate signal-to-noise ratio.
 - Data Processing: Apply Fourier transform and baseline correction. The spectrum should show the expected number of carbon signals, with the ¹³C-labeled carbon appearing as a prominent signal.
- 3.2. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)



- Objective: To determine the chemical purity of the compound by separating it from any impurities.
- Instrumentation: HPLC system with a UV or PDA detector.
- Chromatographic Conditions (Typical):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A time-gradient elution program suitable for separating clopidogrel-related compounds.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 220 nm.
- Sample Preparation: Prepare a solution of the standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).
- Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
- 3.3. Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
- Objective: To confirm the molecular weight and determine the isotopic enrichment of the labeled standard.
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).



· Protocol:

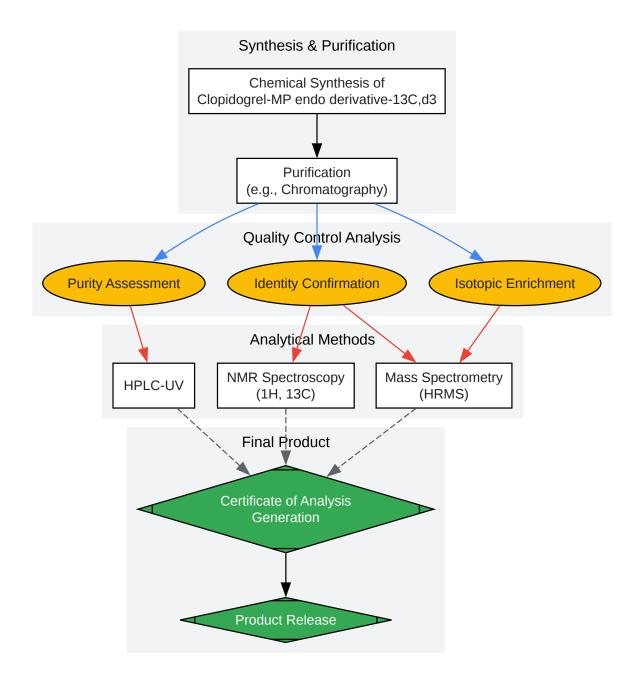
- Infuse the sample directly into the mass spectrometer or inject it via an LC system.
- Acquire the mass spectrum in positive ion mode.
- Data Analysis:
 - Confirm the presence of the molecular ion corresponding to the ¹³C and D₃ labeled compound (M+H)+.
 - Analyze the isotopic distribution of the molecular ion peak to determine the percentage of the desired labeled species relative to unlabeled and partially labeled species.

Mandatory Visualizations

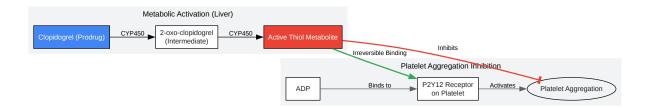
4.1. Logical Workflow for Quality Control of an Isotopically Labeled Internal Standard

The following diagram illustrates a typical quality control workflow for ensuring the identity, purity, and isotopic enrichment of a stable isotope-labeled internal standard like **Clopidogrel-MP endo derivative-13C,d3**.









Click to download full resolution via product page

 To cite this document: BenchChem. ["Clopidogrel-MP endo derivative-13C,d3" certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584571#clopidogrel-mp-endo-derivative-13c-d3certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com